
4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamine derivatives, such as “4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione”, are organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic chemistry as precursors in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzylamine derivatives can generally be produced by several methods. The main industrial route is the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde .Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be determined using various spectroscopic techniques, including FT-IR, FT-Raman, and UV-Vis spectroscopy . Density functional theory (DFT) computations can also be used to investigate the optimized molecular geometry, harmonic vibrational wavenumber, NMR chemical shifts, and other properties .Chemical Reactions Analysis
Benzylamine derivatives can participate in various chemical reactions. For example, they can undergo decarboxylative transamination under mild conditions to produce a variety of arylmethylamines . They can also react with boronic acids to produce primary aryl-, heteroaryl-, and alkyl amines .Physical and Chemical Properties Analysis
Physical and chemical properties of benzylamine derivatives can vary widely. They can be colorless, water-soluble liquids or solids at room temperature . Their density, melting point, boiling point, and other properties can be determined using various experimental methods .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(Benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione is a compound with potential applications in various fields of scientific research, particularly in chemistry and pharmacology. It can be synthesized through various chemical processes. For instance, Elina Marinho and M. F. Proença (2015) demonstrated the synthesis of 2-substituted 4-(arylamino)quinazolines, which are closely related to the compound , through a process involving the reaction of 2-(acylamino)benzonitriles with primary arylamines (Marinho & Proença, 2015).
Anticancer and Antimicrobial Activities
A significant area of interest is the anticancer and antimicrobial properties of quinazoline derivatives. For example, Kassab et al. (2016) synthesized novel 4-substituted-6,7-dimethoxyquinazolines, demonstrating their potential in anticancer and antimicrobial applications (Kassab et al., 2016). Similarly, Dash et al. (2017) investigated quinazoline derivatives for their antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
Inhibition of Tyrosine Kinase Activity
Quinazoline derivatives have been studied for their potential in inhibiting tyrosine kinase activity. For instance, Rewcastle et al. (1995) explored the structure-activity relationships for 4-substituted quinazolines as inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor (Rewcastle et al., 1995).
Potential in Treating Tuberculosis
The compound also shows promise in the treatment of tuberculosis. Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis from a series of 4-anilinoquinolines and 4-anilinoquinazolines, highlighting the therapeutic potential of these compounds in tackling tuberculosis (Asquith et al., 2019).
CNS Activities
Quinazoline derivatives are also being explored for their central nervous system (CNS) activities. Dash et al. (2016) designed and synthesized quinazoline derivatives for their anticonvulsant and CNS depressant activities, indicating the potential use of these compounds in neuropharmacology (Dash et al., 2016).
Mecanismo De Acción
Target of Action
It is suggested that similar compounds, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been identified to targettubulin . Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
Similar compounds have been found to disrupt tubulin polymerization . This disruption can lead to cell cycle arrest and apoptosis, which is particularly useful in the context of cancer treatment.
Biochemical Pathways
Compounds that target tubulin typically affect themicrotubule dynamics within cells . Microtubules are essential components of the cell’s cytoskeleton and are involved in numerous cellular processes, including maintenance of cell shape, intracellular transport, and cell division .
Result of Action
Compounds that disrupt tubulin polymerization can lead tocell cycle arrest and apoptosis . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Safety and Hazards
Propiedades
IUPAC Name |
4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-8-12-13(9-15(14)22-2)19-17(23)20-16(12)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBWVORDTLHSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
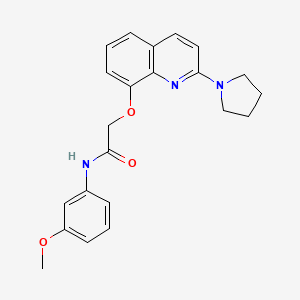
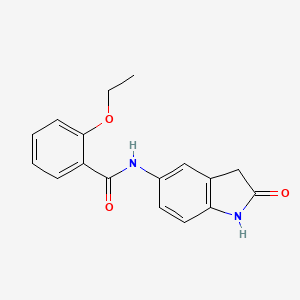

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)
![N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2991460.png)
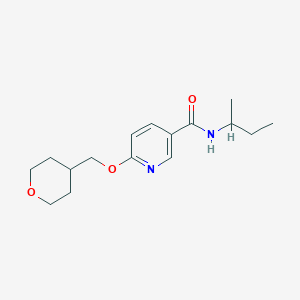

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)


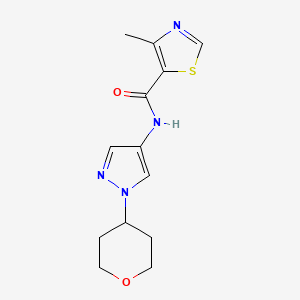

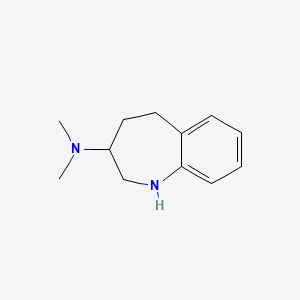
![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2991475.png)
